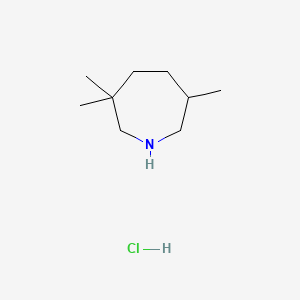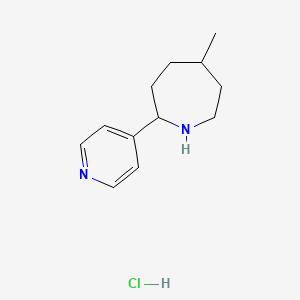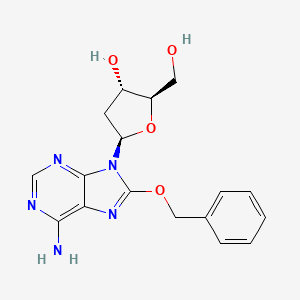
8-Benzyloxy-2'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Benzyloxy-2’-deoxyadenosine is a modified nucleoside derived from adenosine. Adenosine is a nucleoside that plays a crucial role in various biological processes, including energy transfer and signal transduction. The modification involves the addition of a benzyloxy group at the 8th position of the adenine ring, which imparts unique properties to the compound. This compound has gained significant attention due to its potential therapeutic applications, particularly in antiviral and anticancer research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2’-deoxyadenosine typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine, followed by the introduction of the benzyloxy group at the 8th position. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using silyl or acyl protecting groups.
Nitration and Reduction: The adenine ring is nitrated at the 8th position, followed by reduction to form the 8-amino derivative.
Benzyloxy Group Introduction: The 8-amino group is then converted to the 8-benzyloxy group using benzyl chloride in the presence of a base.
Deprotection: The protecting groups are removed to yield 8-Benzyloxy-2’-deoxyadenosine.
Industrial Production Methods: Industrial production of 8-Benzyloxy-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 8-Benzyloxy-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Benzyl alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Benzyloxy-2’-deoxyadenosine has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs and as a building block in oligonucleotide synthesis.
Biology: Studied for its role in DNA and RNA synthesis and its effects on cellular processes.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B, and its potential as an anticancer agent.
Industry: Used in the production of modified nucleosides for therapeutic and diagnostic applications.
作用机制
The mechanism of action of 8-Benzyloxy-2’-deoxyadenosine involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The compound targets viral RNA synthesis and affects pathways such as the NF-κB pathway, leading to the inhibition of viral replication and cancer cell proliferation .
相似化合物的比较
8-Vinyl-deoxyadenosine: A fluorescent nucleoside analog with improved properties for studying nucleic acids.
2’-Deoxyribosyl-2-aminopurine: Another fluorescent nucleoside analog used in similar applications.
3’-Deoxyadenosine: A naturally occurring adenosine analog with established anticancer activity.
Uniqueness: 8-Benzyloxy-2’-deoxyadenosine is unique due to its benzyloxy modification, which imparts specific properties such as enhanced stability and unique reactivity. This makes it particularly useful in antiviral and anticancer research, where it can be used to disrupt viral replication and induce apoptosis in cancer cells.
属性
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGWLUSIWDAMW-YNEHKIRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

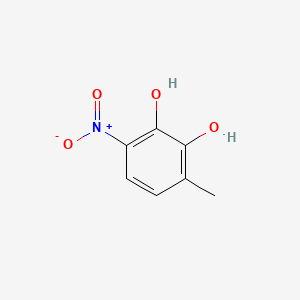
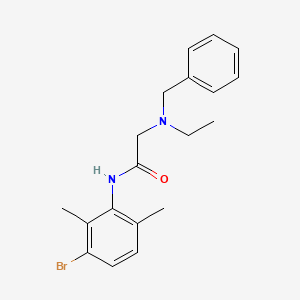
![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)
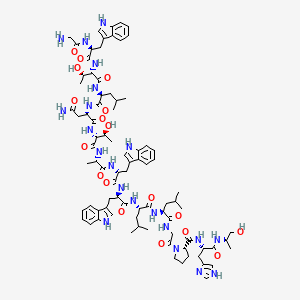
![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)
![Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B584612.png)
